4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl
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Overview
Description
4-Chloro-2-fluoro-3-iodo-1,1’-biphenyl is a halogenated biphenyl compound with the molecular formula C12H7ClFI. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to the biphenyl structure, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-Chloro-2-fluoro-3-iodo-1,1’-biphenyl is through the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar cross-coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3-iodo-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol
Electrophilic Substitution: Chlorine gas in the presence of a catalyst
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in ether
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted biphenyl derivatives .
Scientific Research Applications
4-Chloro-2-fluoro-3-iodo-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-iodo-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoro-1-iodobenzene: Similar halogenated structure but with different substitution pattern.
4-Chloro-1,1’-biphenyl: Lacks the fluorine and iodine atoms, making it less versatile in certain reactions.
Uniqueness
4-Chloro-2-fluoro-3-iodo-1,1’-biphenyl is unique due to the presence of three different halogen atoms, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for creating a wide range of derivatives and complex molecules .
Properties
Molecular Formula |
C12H7ClFI |
---|---|
Molecular Weight |
332.54 g/mol |
IUPAC Name |
1-chloro-3-fluoro-2-iodo-4-phenylbenzene |
InChI |
InChI=1S/C12H7ClFI/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H |
InChI Key |
QQIOHOGPOQYTQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)I)F |
Origin of Product |
United States |
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